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Foreword

Spiroglumide, also known by its research code CR 2194, is a selective antagonist of the

cholecystokinin B (CCK-B) receptor. Developed by the Italian pharmaceutical company Rotta

Research Laboratorium, Spiroglumide emerged from a research program focused on

developing novel modulators of the cholecystokinin system. This technical guide provides a

comprehensive overview of the discovery and development history of Spiroglumide, detailing

its synthesis, preclinical pharmacology, and the experimental methodologies employed in its

evaluation. The content is intended for researchers, scientists, and drug development

professionals interested in the scientific journey of this specific CCK-B antagonist.

Discovery and Development History
The development of Spiroglumide can be traced back to the extensive research on

cholecystokinin (CCK) receptor antagonists conducted by Rotta Research Laboratorium, a

company founded by Professor Luigi Rovati in 1961 with a strong focus on innovative drug

discovery. The laboratory had a long-standing interest in gastroenterology and the role of CCK

in gastrointestinal physiology.

While the precise date of the initial synthesis of Spiroglumide is not publicly available, it was

developed as part of a broader effort to create selective antagonists for the two main CCK

receptor subtypes, CCK-A (alimentary) and CCK-B (brain). The goal was to develop

compounds with therapeutic potential in motility and acid-related gastrointestinal disorders.
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Spiroglumide was identified as a potent and selective antagonist for the CCK-B/gastrin

receptors.

The development of Spiroglumide was a progression from earlier, less selective CCK

antagonists like proglumide. Through structural modifications of the proglumide scaffold,

researchers at Rotta aimed to enhance potency and selectivity for the CCK-B receptor subtype.

Preclinical Pharmacology
The preclinical evaluation of Spiroglumide established its profile as a selective CCK-B

receptor antagonist. Key in vivo studies demonstrated its functional antagonism of CCK-B

receptor-mediated effects.

In Vivo Efficacy
A pivotal study in rats was conducted to assess the in vivo selectivity of Spiroglumide. The

compound was evaluated for its ability to inhibit pentagastrin-induced gastric acid

hypersecretion, a process mediated by CCK-B/gastrin receptors. Spiroglumide demonstrated

a dose-dependent inhibition of this effect, with an ID50 of 20.1 mg/kg when administered

intravenously[1].

In the same study, the selectivity of Spiroglumide was confirmed by its lack of activity against

CCK-8-induced delay of gastric emptying, a CCK-A receptor-mediated effect, even at doses

that significantly inhibited acid secretion[1]. This demonstrated the in vivo selectivity of

Spiroglumide for the CCK-B receptor over the CCK-A receptor.

Table 1: In Vivo Efficacy of Spiroglumide in Rats[1]

Parameter Agonist Spiroglumide (CR 2194)

Gastric Acid Secretion Pentagastrin ID50 = 20.1 mg/kg (i.v.)

Gastric Emptying CCK-8 Inactive

Experimental Protocols
This section details the methodologies for key experiments that would have been instrumental

in the characterization of Spiroglumide.
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Chemical Synthesis
While the specific synthetic route for Spiroglumide (CR 2194) is not detailed in the currently

available public literature, the synthesis of related glutaramic acid derivatives, from which

Spiroglumide is derived, generally involves the coupling of a substituted benzoyl chloride with

the amino group of a glutamic acid derivative, followed by amidation of the carboxylic acid

groups. The spirocyclic moiety would be introduced through the use of a specific spirocyclic

amine in the final amidation step.

A generalized synthetic workflow is depicted below:

Generalized Synthetic Pathway

Substituted Benzoyl Chloride N-Benzoyl Glutamic Acid Derivative

Acylation

Glutamic Acid Derivative

SpiroglumideAmidation

Spirocyclic Amine

Click to download full resolution via product page

A generalized synthetic scheme for Spiroglumide.

In Vivo Gastric Acid Secretion Assay in Rats[1]
This protocol describes the measurement of pentagastrin-induced gastric acid secretion in

conscious rats.

Animal Model: Male Sprague-Dawley rats.

Procedure:

Rats are fasted overnight with free access to water.

The stomach is continuously perfused with saline through a surgically implanted catheter.
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Gastric effluent is collected, and the acid content is determined by titration with a

standardized NaOH solution.

A stable baseline of acid secretion is established.

Pentagastrin is administered intravenously to induce gastric acid hypersecretion.

Spiroglumide is administered intravenously at various doses prior to the pentagastrin

challenge.

Data Analysis: The inhibitory dose 50 (ID50), the dose of the antagonist that reduces the

agonist-induced effect by 50%, is calculated.

In Vivo Gastric Emptying Assay in Rats[1]
This protocol is used to assess the effect of compounds on gastric emptying of a liquid meal.

Animal Model: Male Sprague-Dawley rats.

Procedure:

Rats are fasted prior to the experiment.

A non-caloric liquid meal containing a non-absorbable marker (e.g., phenol red) is

administered by gavage.

CCK-8 is administered to delay gastric emptying.

Spiroglumide is administered at various doses prior to the administration of CCK-8 and

the test meal.

After a set time, the stomach is removed, and the amount of phenol red remaining is

quantified spectrophotometrically.

Data Analysis: The percentage of the meal emptied from the stomach is calculated and

compared between treatment groups.

Signaling Pathways
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Spiroglumide exerts its pharmacological effects by competitively blocking the binding of the

endogenous ligands, cholecystokinin and gastrin, to the CCK-B receptor. The CCK-B receptor

is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the

Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent

generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately

results in an increase in intracellular calcium concentrations and the activation of protein kinase

C (PKC), leading to various cellular responses, including smooth muscle contraction and acid

secretion. By blocking this initial binding event, Spiroglumide prevents the downstream

signaling cascade.
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Spiroglumide's mechanism of action.
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Conclusion
Spiroglumide represents a significant step in the development of selective CCK-B receptor

antagonists by Rotta Research Laboratorium. Its preclinical profile demonstrated potent and

selective in vivo activity, highlighting its potential as a therapeutic agent for conditions driven by

CCK-B receptor activation. While the clinical development path of Spiroglumide did not lead to

a marketed drug, the research and methodologies employed in its discovery and

characterization have contributed to the broader understanding of the cholecystokinin system

and the development of subsequent receptor modulators. This technical guide provides a

foundational understanding of the scientific journey of Spiroglumide for the drug development

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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